5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Beschreibung
Eigenschaften
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c27-19-14-18(15-24-9-11-26(12-10-24)23(29)20-6-5-13-30-20)31-16-21(19)32-17-22(28)25-7-3-1-2-4-8-25/h5-6,13-14,16H,1-4,7-12,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXDWWSONGHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one, with CAS number 898455-39-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyranone core with multiple functional groups, including an azepane ring and a piperazine moiety. The molecular formula is with a molecular weight of 443.5 g/mol. The structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound may exhibit various biological activities, particularly in the treatment of neurological disorders , such as anxiety and depression. It is believed to act as a ligand for neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
The proposed mechanisms include:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, modulating their activity.
- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
Several studies have investigated the compound's effects on cell lines:
- Neuroblastoma Cells : In vitro assays showed that the compound reduces cell viability in neuroblastoma cells, indicating potential anti-cancer properties.
- Neuroprotection : It demonstrated protective effects against glutamate-induced toxicity in neuronal cultures.
| Study | Cell Type | Effect Observed |
|---|---|---|
| Study 1 | Neuroblastoma | Reduced cell viability |
| Study 2 | Neuronal cultures | Neuroprotective effects against glutamate |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential:
- Anxiety Models : The compound exhibited anxiolytic-like effects in rodent models.
- Depression Models : It showed antidepressant-like activity, comparable to standard treatments.
| Model Type | Effect Observed |
|---|---|
| Anxiety | Anxiolytic-like effects |
| Depression | Antidepressant-like activity |
Case Studies
A notable case study involved the administration of the compound in a rodent model of depression. Results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior.
Comparative Analysis
When compared to similar compounds with structural similarities, such as those containing piperidine or morpholine rings, 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one exhibits unique binding characteristics due to the azepane ring's steric and electronic properties.
| Compound | Unique Features |
|---|---|
| Similar Compound A | Contains piperidine instead of azepane |
| Similar Compound B | Lacks furan moiety |
Vergleich Mit ähnlichen Verbindungen
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
This analog replaces the furan-2-carbonyl group with a phenyl ring. Biological studies on phenyl-piperazine derivatives suggest higher dopamine receptor affinity, whereas furan-carbonyl groups may favor serotonin receptor binding due to enhanced hydrogen-bonding capacity .
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Here, the azepan-oxoethoxy chain is replaced by a 2-chlorobenzyloxy group, and the piperazine bears a 2-fluorophenyl substituent. The electron-withdrawing Cl and F atoms increase metabolic stability (t½ ~4.2 hours in rat liver microsomes) compared to the electron-rich furan-carbonyl analog (t½ ~2.1 hours). However, the 2-chlorobenzyloxy group introduces steric hindrance, reducing binding affinity for G protein-coupled receptors by ~30% in vitro .
Core Structure Modifications
Chromen-4-one Analog: 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
This modification correlates with a 10-fold increase in kinase inhibition (IC50 = 12 nM vs. 150 nM for pyran-4-one analogs) but reduces aqueous solubility (0.8 mg/mL vs. 3.2 mg/mL) .
Piperazine vs. Piperidine Derivatives
1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone
Substituting piperazine with piperidine removes one nitrogen atom, reducing basicity (pKa ~7.1 vs. ~8.5 for piperazines). The pyrimidin-4-yl group in this compound enhances DNA intercalation properties, as shown in cytotoxicity assays (IC50 = 1.2 µM vs. >10 µM for furan-carbonyl derivatives) .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
